M-PEG7-aldehyde, a derivative of polyethylene glycol, features an aldehyde functional group at its terminal end. This compound is classified under polyethylene glycol derivatives and is particularly significant in pharmaceutical research and development due to its ability to facilitate conjugation with amino groups. The resulting conjugates enhance the solubility, stability, and pharmacokinetic properties of biologically active molecules, making m-PEG7-aldehyde a versatile reagent in drug development.
M-PEG7-aldehyde is commercially available from various suppliers, including AxisPharm, which provides detailed specifications about its molecular weight and purity. The compound is synthesized through several methods that modify polyethylene glycol to introduce the aldehyde functional group, enabling its application in various scientific fields .
M-PEG7-aldehyde falls under the category of macromolecular compounds, specifically those obtained through the modification of polyethers. It is part of a larger family of polyethylene glycol derivatives that are utilized in bioconjugation and drug delivery systems.
The synthesis of m-PEG7-aldehyde can be achieved through several methodologies:
The ozonolysis process requires careful control of temperature and reaction time to ensure complete conversion without degradation of the polymer backbone. The use of reducing agents like dimethyl sulfide is crucial for decomposing ozonides formed during ozonolysis.
The molecular structure of m-PEG7-aldehyde consists of a polyethylene glycol backbone with seven ethylene oxide units (hence "PEG7") terminated by an aldehyde group. The general formula can be represented as:
where equals 7 for m-PEG7-aldehyde.
M-PEG7-aldehyde participates in various chemical reactions due to its reactive aldehyde group:
The reactivity of the aldehyde group allows for high efficiency in conjugation reactions, making it suitable for creating complex biomolecules or drug delivery systems.
The mechanism by which m-PEG7-aldehyde functions primarily involves its ability to conjugate with amino groups on proteins or peptides. Upon reaction with an amine, the carbonyl carbon of the aldehyde undergoes nucleophilic attack by the amine, leading to the formation of a stable covalent bond through imine formation:
This process enhances the solubility and stability of therapeutic agents while allowing for targeted delivery within biological systems.
M-PEG7-aldehyde has numerous applications in scientific research:
m-PEG7-aldehyde (CAS: 1058691-77-2) is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal aldehyde group. Its systematic IUPAC name is 2,5,8,11,14,17,20-heptaoxatricosan-23-al, reflecting its 23-atom backbone with seven ethylene oxide units and a formyl terminus. The molecular formula is C₁₆H₃₂O₈, yielding a molecular weight of 352.42 g/mol. The structure comprises a methoxy-initiated heptaethylene glycol chain (-(CH₂CH₂O)₇-) terminated by a -CH₂CHO group, as shown in the SMILES notation: COCCOCCOCCOCCOCCOCCOCCC=O [1] [4].
The "m-PEG7" prefix denotes a methoxy-PEG chain with seven ethylene glycol repeats, while "aldehyde" specifies the terminal functional group. This architecture balances hydrophilicity (due to PEG’s ethylene oxide units) and reactivity (via the aldehyde moiety). Key physicochemical properties include:
Table 1: Chemical Identity of m-PEG7-Aldehyde
Property | Value/Descriptor |
---|---|
CAS Number | 1058691-77-2 |
Molecular Formula | C₁₆H₃₂O₈ |
Molecular Weight | 352.42 g/mol |
IUPAC Name | 2,5,8,11,14,17,20-Heptaoxatricosan-23-al |
SMILES | COCCOCCOCCOCCOCCOCCOCCC=O |
InChI Key | OFRPYQRIPDCCAA-UHFFFAOYSA-N |
Solubility | Water, DMSO, DMF, DCM |
Aldehyde-functionalized PEGs emerged as pivotal tools in bioconjugation following foundational PEGylation work by Frank Davis in the 1970s. Davis first demonstrated PEG’s ability to enhance protein pharmacokinetics by conjugating cyanuric chloride-activated PEG to bovine serum albumin and catalase [3] [8]. Early methods relied on non-specific lysine modification, generating heterogeneous conjugates with variable bioactivity.
The development of end-group-modified PEGs (e.g., aldehydes) addressed this limitation. Aldehyde-terminated PEGs enabled site-specific conjugation via:
This innovation facilitated breakthroughs like pegfilgrastim (Neulasta®), where a 20 kDa mPEG-aldehyde conjugates exclusively to granulocyte colony-stimulating factor’s N-terminus, extending its half-life from 3.5 hours to 46 hours [7] [9]. The shift toward smaller PEGs (e.g., m-PEG7-aldehyde) later enabled conjugation of payloads requiring minimal steric hindrance, such as small-molecule drugs and peptides [8].
m-PEG7-aldehyde serves as a linchpin in site-specific bioconjugation, critical for optimizing therapeutic efficacy. Its applications span three key domains:
A. Protein/Peptide Modification
B. Nanocarrier Functionalization
m-PEG7-aldehyde modifies liposomes and polymeric nanoparticles via:
Table 2: Applications of m-PEG7-Aldehyde in Bioconjugation
Application | Mechanism | Outcome |
---|---|---|
N-terminal protein PEGylation | Reductive amination with α-amine | Homogeneous conjugates; retained bioactivity (e.g., Neulasta®) |
Peptide cyclization | Reaction with N-terminal cysteine | Stable thiazolidine linkages |
Hydrophobic drug solubilization | Schiff base formation with drug amines | Water-soluble prodrugs (e.g., camptothecin-PEG) |
Antibody fragment conjugation | Oxime ligation with aminooxy groups | Prolonged circulation of Fab’ fragments |
C. Hydrogel Fabrication
Reaction with dihydrazide or multi-amine crosslinkers (e.g., adipic dihydrazide) forms hydrogels for controlled drug release. The aldehyde group enables faster gelation than acrylate-PEGs, facilitating injectable depot systems [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7